molecular formula C18H20N2O3S B13365357 2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13365357
M. Wt: 344.4 g/mol
InChI Key: ZCZXGIQJSBIANQ-UHFFFAOYSA-N
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Description

2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with a unique structure that combines an isopropyl group, a phenyl group, and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves a multi-step process. One common method includes the reaction of isopropylamine with phenyl isocyanate to form the intermediate isopropyl(phenyl)urea. This intermediate is then reacted with ethyl 2-(methylthio)nicotinate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropyl(phenyl)amino)-2-oxoethanesulfonic acid
  • 2-(Isopropyl(phenyl)amino)-2-oxoethyl acetate

Uniqueness

2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate ester and the methylthio group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

[2-oxo-2-(N-propan-2-ylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-13(2)20(14-8-5-4-6-9-14)16(21)12-23-18(22)15-10-7-11-19-17(15)24-3/h4-11,13H,12H2,1-3H3

InChI Key

ZCZXGIQJSBIANQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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